Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride
Description
Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate dihydrochloride is a pyrazole-based compound featuring a substituted cyclopentylmethyl group at the pyrazole’s 1-position and an ethyl carboxylate moiety at the 4-position. The cyclopentyl substituent contains both amino and hydroxyl groups in a stereospecific (3R,4R) configuration, which likely enhances its hydrogen-bonding capacity and solubility in aqueous media. The dihydrochloride salt form further improves its stability and bioavailability compared to the free base .
Properties
IUPAC Name |
ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3.2ClH/c1-2-18-12(17)9-5-14-15(7-9)6-8-3-10(13)11(16)4-8;;/h5,7-8,10-11,16H,2-4,6,13H2,1H3;2*1H/t8?,10-,11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVRHNVBULSCIF-NDIFVABSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2CC(C(C2)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1)CC2C[C@H]([C@@H](C2)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate typically involves multiple steps:
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Formation of the Cyclopentyl Intermediate: : The starting material, a cyclopentane derivative, undergoes functionalization to introduce amino and hydroxy groups. This step often involves selective reduction and protection-deprotection strategies to ensure the correct stereochemistry.
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Pyrazole Ring Formation: : The cyclopentyl intermediate is then coupled with a pyrazole precursor. This step may involve cyclization reactions under acidic or basic conditions, often using catalysts to improve yield and selectivity.
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Esterification: : The carboxylic acid group on the pyrazole ring is esterified using ethanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).
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Formation of the Dihydrochloride Salt: : The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
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Reduction: : The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, where halogenated derivatives can be formed using reagents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: LiAlH4, NaBH4
Substitution Reagents: NBS, halogenating agents
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated pyrazole derivatives
Scientific Research Applications
Pharmacological Properties
Analgesic and Anti-inflammatory Activities
Research indicates that pyrazole derivatives, including ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate; dihydrochloride, exhibit significant analgesic and anti-inflammatory properties. A study highlighted that compounds similar to this pyrazole derivative showed promising results in reducing pain and inflammation in animal models, making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. By inhibiting these enzymes, the compounds can reduce the production of prostaglandins, thereby alleviating pain and inflammation .
Therapeutic Applications
Potential Uses in Disease Treatment
Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate; dihydrochloride has been investigated for its potential use in treating conditions such as arthritis and other inflammatory diseases due to its ability to modulate inflammatory pathways . Additionally, its structural similarity to other known therapeutic agents positions it as a candidate for further development in treating chronic pain conditions.
Case Studies
In a controlled study involving animal models with induced inflammatory responses, compounds structurally related to ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate were administered. The results demonstrated a significant reduction in both pain scores and inflammatory markers compared to control groups treated with standard NSAIDs like diclofenac sodium . This suggests that such pyrazole derivatives may provide effective alternatives with potentially lower ulcerogenic risks.
Comparative Data Table
| Property | Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate; dihydrochloride | Diclofenac Sodium |
|---|---|---|
| Analgesic Activity | Significant | High |
| Anti-inflammatory Activity | Significant | High |
| Ulcerogenic Potential | Lower than diclofenac | Higher |
| Mechanism of Action | COX inhibition | COX inhibition |
| Therapeutic Uses | Arthritis, chronic pain | Arthritis, acute pain |
Mechanism of Action
The mechanism of action of Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. The pyrazole ring can engage in π-π stacking and hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Limitations
- Crystal structure analysis : Tools like Mercury CSD 2.0 enable comparative studies of intermolecular interactions and packing patterns. The target compound’s dihydrochloride form may exhibit unique void spaces or hydrogen-bonding networks compared to neutral esters .
- Data gaps: No direct biological or solubility data for the target compound are available in the provided evidence, necessitating further experimental validation.
Biological Activity
Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate; dihydrochloride is a synthetic compound with potential biological applications, particularly in the field of medicinal chemistry. This compound features a pyrazole moiety, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on current research findings.
- Molecular Formula : C₁₂H₁₉N₃O₃
- Molecular Weight : 253.30 g/mol
- CAS Number : 2378496-91-2
The biological activity of Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the pyrazole ring enhances its binding affinity to these targets, potentially leading to significant therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study focused on hybrid molecules containing pyrazole demonstrated significant growth inhibition against various human cancer cell lines, including NCI-H23 (lung cancer) and HCT-116 (colorectal cancer). The results indicated that modifications in the pyrazole structure could enhance selectivity and potency against specific cancer types .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | NCI-H23 | 5.2 | Inhibition of cell proliferation |
| Pyrazole B | HCT-116 | 3.8 | Induction of apoptosis |
| Ethyl Compound | NCI-H23 | TBD | TBD |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary studies indicate that derivatives similar to Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate exhibit promising COX-inhibitory effects .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. A study reported that certain pyrazole compounds displayed significant antifungal activity against various phytopathogenic fungi. The structure–activity relationship (SAR) analysis revealed that specific substituents on the pyrazole ring could enhance antifungal efficacy .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Pyrazole C | Fusarium sp. | 12 µg/mL | Disruption of cell wall synthesis |
| Ethyl Compound | Candida albicans | TBD | TBD |
Case Studies
Several case studies have investigated the biological activity of related compounds:
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Case Study on Anticancer Activity :
A hybrid acetogenin compound incorporating a pyrazole moiety was synthesized and tested against multiple cancer cell lines. Results showed selective cytotoxicity towards certain lines while sparing others, suggesting a targeted therapeutic approach . -
Case Study on Anti-inflammatory Effects :
In vivo studies demonstrated that pyrazole derivatives could reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic protocols for Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate; dihydrochloride?
Answer: The synthesis typically involves multi-step routes:
Cyclopentane backbone formation : Stereoselective synthesis of the (3R,4R)-3-amino-4-hydroxycyclopentyl moiety via cycloaddition or enzymatic resolution to ensure enantiomeric purity .
Pyrazole-carboxylate assembly : Coupling of the cyclopentane derivative with ethyl pyrazole-4-carboxylate using Mitsunobu or nucleophilic substitution reactions.
Dihydrochloride salt formation : Treatment with HCl gas in anhydrous ethanol, followed by recrystallization for purity .
Key parameters : Solvents (e.g., ethanol, THF), catalysts (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization.
Q. How is the stereochemical configuration of the (3R,4R)-3-amino-4-hydroxycyclopentyl group confirmed?
Answer:
- X-ray crystallography : Resolve absolute configuration using SHELXL refinement (e.g., CCDC deposition) .
- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
- Optical rotation : Measure [α]D and compare with literature values for (3R,4R) vs. (3S,4S) configurations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer: Contradictions often arise between NMR, IR, and mass spectrometry due to dynamic effects or salt formation. Strategies include:
- Variable-temperature NMR : Identify conformational flexibility in the cyclopentane ring (e.g., coalescence of proton signals at 298 K vs. 323 K).
- DFT calculations : Optimize geometry and simulate NMR shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to match experimental data.
- XRD validation : Use single-crystal diffraction (e.g., Cu-Kα radiation, 100 K) to resolve ambiguities in bond lengths/angles .
Table 1 : Comparison of Structural Elucidation Techniques
| Technique | Parameters | Key Insights |
|---|---|---|
| XRD | Space group , | Absolute stereochemistry |
| (400 MHz, DMSO-) | δ 1.25 (t, 3H), δ 4.21 (q, 2H) | Ethyl ester confirmation |
| IR | 1720 cm (C=O stretch) | Carboxylate group integrity |
Q. What experimental designs are optimal for studying intermolecular interactions of this compound in biological systems?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip to measure binding affinity () in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during ligand-receptor binding (e.g., 25°C, PBS buffer, 20 injections).
- Molecular Dynamics (MD) Simulations : Model interactions using AMBER22 to predict binding modes to hydrophobic pockets (e.g., cyclopentane moiety) .
Q. How can diastereomer formation during synthesis be minimized or analyzed?
Answer:
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric hydrogenation steps to favor (3R,4R) configuration .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers.
- Analytical methods :
- Chiral HPLC : Use Daicel CHIRALCEL OD-H (4.6 × 250 mm, 1.0 mL/min flow rate).
- Circular Dichroism (CD) : Monitor Cotton effects at 220–260 nm to distinguish diastereomers .
Q. What strategies are effective for improving solubility and bioavailability in preclinical studies?
Answer:
- Salt screening : Test alternative counterions (e.g., citrate, mesylate) via slurry experiments in 96-well plates.
- Prodrug design : Modify the ethyl ester to a PEGylated carboxylate for enhanced aqueous solubility.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size, PDI < 0.1) using microfluidics .
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
Answer:
- Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate across orthogonal platforms (e.g., fluorescence vs. luminescence).
- Meta-analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in IC values from cell-based vs. biochemical assays.
- Target engagement studies : Confirm on-target effects using CETSA (Cellular Thermal Shift Assay) in HEK293T cells .
Table 2 : Key Challenges and Methodological Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Diastereomer contamination | Chiral HPLC + enzymatic resolution | |
| Low solubility | Salt screening + nanoparticle formulation | |
| Data variability | Orthogonal assays + CETSA validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
